4-(Diethylamino)piperidine Dihydrochloride
Overview
Description
4-(Diethylamino)piperidine Dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a significant intermediate in fine chemical synthesis and is widely used as a solvent and organic synthesis reagent in various fields, including agriculture, medicine, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)piperidine Dihydrochloride typically involves the reaction of 4-(Diethylamino)piperidine with hydrochloric acid. One common method involves dissolving 10.0g of 4-(Diethylamino)piperidine-1-carboxylic acid tert-butyl ester (0.044mol) in 60mL of dichloromethane, followed by the addition of 4mol/L HCl/dioxane solution (34.5mL, 0.138mol) under ice bath conditions. The mixture is stirred for 8 hours, resulting in the formation of a white solid, which is then filtered and washed with cold dichloromethane to yield this compound with an 85.3% yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)piperidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amine derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Diethylamino)piperidine Dihydrochloride has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems and as a building block for the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)piperidine Dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological effects, depending on the target and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)piperidine Dihydrochloride: Similar in structure but with a dimethylamino group instead of a diethylamino group.
4-Morpholinopiperidine: Contains a morpholine ring fused to the piperidine ring.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with two nitrogen atoms in the ring.
Uniqueness
4-(Diethylamino)piperidine Dihydrochloride is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .
Properties
CAS No. |
50534-25-3 |
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Molecular Formula |
C9H21ClN2 |
Molecular Weight |
192.73 g/mol |
IUPAC Name |
N,N-diethylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-3-11(4-2)9-5-7-10-8-6-9;/h9-10H,3-8H2,1-2H3;1H |
InChI Key |
KDCAVDKTBOAKMF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1CCNCC1.Cl.Cl |
Canonical SMILES |
CCN(CC)C1CCNCC1.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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